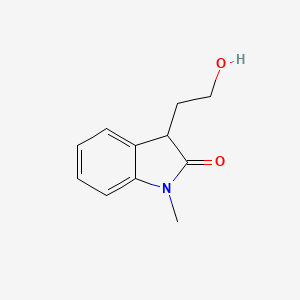

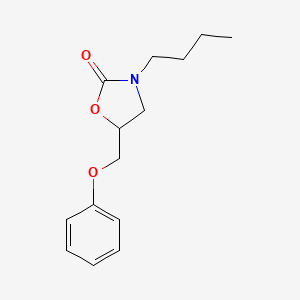

![molecular formula C19H22N2O4S2 B2986545 2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923087-17-6](/img/structure/B2986545.png)

2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . In the case of benzo[b]thiophene-2-carboxamide derivatives, a phenylthiol group on the 4-position of the benzo[b]thiophene ring was found to be essential for h-STING stimulation .Molecular Structure Analysis

The molecular structure of this compound includes a benzo[b]thiophene-2-carboxamide core with a phenylsulfonylbutanamido group attached . The binding mode of this compound and the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives can include condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions involve various reagents and conditions, and can lead to a wide range of thiophene derivatives .科学的研究の応用

Organic Semiconductors

Thiophene derivatives are pivotal in the development of organic semiconductors . Their ability to conduct electricity under certain conditions makes them suitable for use in electronic devices. The compound could be utilized to create semiconducting materials that are lighter, more flexible, and potentially more cost-effective than traditional silicon-based materials .

Corrosion Inhibitors

In industrial chemistry, thiophene-based molecules serve as corrosion inhibitors . They can be applied to metal surfaces to prevent oxidation and degradation. This compound’s structural properties might make it an excellent candidate for developing new corrosion-resistant coatings .

OLED Fabrication

The application of thiophene derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs) is well-documented. They are used to improve the light-emitting properties of these diodes. This compound could contribute to the advancement of OLED technology, leading to more efficient and durable displays .

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties , including anticancer, anti-inflammatory, and antimicrobial effects. This particular compound could be synthesized and tested for potential medicinal uses, such as in the treatment of various diseases .

Organic Field-Effect Transistors (OFETs)

OFETs are an area where thiophene derivatives show great promise. They are used to create thin-film transistors that can be implemented in flexible electronic devices. The compound’s molecular structure may allow for high charge-carrier mobility, which is crucial for OFET performance .

Anti-Atherosclerotic Properties

Some thiophene derivatives have been identified with anti-atherosclerotic properties . Research into this compound could explore its efficacy in preventing or treating atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .

Voltage-Gated Sodium Channel Blockers

Thiophene derivatives like articaine are used as voltage-gated sodium channel blockers and have applications in dental anesthesia. Investigating this compound’s ability to block sodium channels could lead to the development of new anesthetics .

Advanced Material Science

Lastly, thiophene derivatives are significant in advanced material science . They can be incorporated into polymers and other materials to enhance properties such as thermal stability and mechanical strength. This compound could be a key ingredient in creating new materials with specialized applications .

作用機序

将来の方向性

Thiophene-based analogs, including this compound, have potential as biologically active compounds . They could play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could explore the synthesis of new derivatives, investigate their biological activities, and assess their potential applications in various fields .

特性

IUPAC Name |

2-[4-(benzenesulfonyl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S2/c20-18(23)17-14-9-4-5-10-15(14)26-19(17)21-16(22)11-6-12-27(24,25)13-7-2-1-3-8-13/h1-3,7-8H,4-6,9-12H2,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQPPEQEPSTVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Phenylsulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

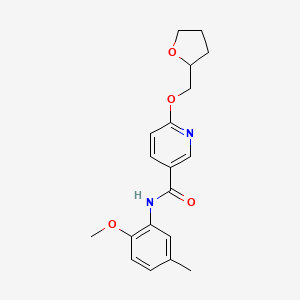

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2986466.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloro-N-methylacetamide](/img/structure/B2986467.png)

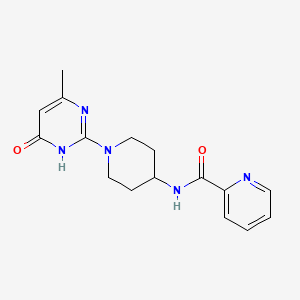

![2-Methyl-3-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2986472.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2986474.png)

![4-(dimethylamino)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2986476.png)

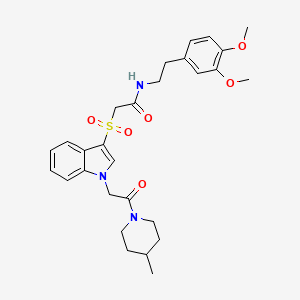

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2986478.png)

![2-(1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2986479.png)